3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its dichlorophenyl group and pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where the pyrazole ring reacts with 2,4-dichlorobenzaldehyde.
Methylation: The final step involves the methylation of the pyrazole nitrogen to introduce the methyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace one of the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Chlorinated or other substituted derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is similar to other pyrazole derivatives and dichlorophenyl compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
3-(3,4-Dichlorophenyl)propionic acid
2,4-Dichlorophenol
3-(2,4-Dichlorophenyl)propionic acid
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPRTBSIZWBBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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